N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride
CAS No.: 1235441-01-6
Cat. No.: VC3361738
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235441-01-6 |
|---|---|
| Molecular Formula | C7H17ClN2O |
| Molecular Weight | 180.67 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2,2-dimethylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-7(2,3)6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H |
| Standard InChI Key | USLAMOPEZCCWJC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NCCN.Cl |
| Canonical SMILES | CC(C)(C)C(=O)NCCN.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Classification
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride belongs to the class of secondary amides due to the presence of substitution on the nitrogen atom. It is also categorized as a hydrochloride salt, which affects its solubility and stability properties. The compound's systematic name follows IUPAC nomenclature rules, where:
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"N-(2-aminoethyl)" indicates the substituent on the nitrogen atom of the amide
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"2,2-dimethylpropanamide" refers to the core amide structure derived from 2,2-dimethylpropanoic acid (also known as pivalic acid)
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"hydrochloride" denotes its salt form with hydrochloric acid
Structural Properties
The molecular structure of N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride features several key components:
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An amide bond (-C(=O)NH-) connecting the 2,2-dimethylpropanoyl group to the aminoethyl moiety
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A tert-butyl group (three methyl groups attached to a single carbon) providing steric bulk
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A primary amine group at the terminal end of the ethyl chain
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A chloride counterion associated with the protonated amine group
While the free base form has the molecular formula C7H16N2O with a SMILES notation of CC(C)(C)C(=O)NCCN, the hydrochloride salt includes an additional HCl component .
Physical and Chemical Properties
Physical Properties
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride possesses distinct physical properties that influence its handling and applications:
Table 2: Physical Properties of N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Molecular Weight | ~180.68 g/mol |
| Melting Point | 168-170°C |
| LogP (hydrophobicity) | -0.094 |
| Typical Purity | 95% |
The negative logP value indicates the compound's relative hydrophilicity, suggesting good water solubility characteristic of many hydrochloride salts .
Spectroscopic Properties
Mass spectrometry data reveals characteristic fragmentation patterns and adduct formation for this compound:
Table 3: Predicted Collision Cross Section Data for Various Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 145.13355 | 133.6 |
| [M+Na]+ | 167.11549 | 141.0 |
| [M+NH4]+ | 162.16009 | 140.4 |
| [M+K]+ | 183.08943 | 137.3 |
| [M-H]- | 143.11899 | 132.8 |
| [M+Na-2H]- | 165.10094 | 136.2 |
| [M]+ | 144.12572 | 134.0 |
| [M]- | 144.12682 | 134.0 |
This collision cross-section data is valuable for analytical identification and characterization of the compound using mass spectrometry techniques .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride typically involves a two-step process:
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Amide formation: Reaction of 2,2-dimethylpropanoic acid (pivalic acid) with 2-aminoethanol under controlled conditions to form the amide bond
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Salt formation: Treatment of the resulting amide with hydrochloric acid to produce the hydrochloride salt
The reaction can be represented as:
(CH3)3C-COOH + H2N-CH2-CH2-OH → (CH3)3C-CO-NH-CH2-CH2-OH
(CH3)3C-CO-NH-CH2-CH2-OH + SOCl2 → (CH3)3C-CO-NH-CH2-CH2-Cl
(CH3)3C-CO-NH-CH2-CH2-Cl + NH3 → (CH3)3C-CO-NH-CH2-CH2-NH2
(CH3)3C-CO-NH-CH2-CH2-NH2 + HCl → (CH3)3C-CO-NH-CH2-CH2-NH3+Cl-
This synthetic approach yields the target compound with good efficiency and purity.
Purification Methods
Purification of N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride typically involves:
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Recrystallization from appropriate solvent systems
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Column chromatography for higher purity requirements
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Washing with non-polar solvents to remove organic impurities
These methods typically yield the compound with approximately 95% purity as commercially available .
Applications in Scientific Research
Chemistry Applications
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride serves important functions in chemical research:
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Building Block in Organic Synthesis: The compound functions as a versatile intermediate in the synthesis of more complex molecules, particularly those requiring controlled amine functionality.
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Reagent in Chemical Reactions: It can participate in various reactions including:
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Nucleophilic substitutions via the primary amine group
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Acylation reactions
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Coupling reactions with carboxylic acids and their derivatives
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Condensation reactions with aldehydes and ketones
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Biological Research Applications
In biological research, N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride has shown utility in several areas:
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Enzyme Mechanism Studies: The compound is employed to investigate enzyme mechanisms, particularly those involving amide bond formation or hydrolysis.
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Protein Interaction Research: It serves as a tool in studying protein-ligand interactions, helping researchers understand binding mechanisms and structural requirements for biological activity.
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Biochemical Assays: Its defined structure and reactive groups make it useful in developing assays for enzyme activity and protein function.
Industrial Applications
In industrial settings, N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride contributes to various processes:
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Polymer Production: The compound can be incorporated into polymer structures, introducing specific functional groups that modify material properties.
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Coating Development: Its chemical properties make it useful in specialized coating formulations.
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Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of pharmaceutical candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
Molecular Interactions
The mechanism by which N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride exerts its effects in biological systems involves several key molecular interactions:
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Ligand Binding: The compound can function as a ligand, binding to specific receptors or enzymes through hydrogen bonding, ionic interactions, and van der Waals forces.
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Enzyme Modulation: By interacting with enzyme active sites or allosteric regions, it can influence enzymatic activity, potentially acting as an inhibitor or modulator.
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Protein Structure Effects: The compound may induce conformational changes in target proteins, affecting their function and interactions with other biomolecules.
These interactions form the basis for the compound's utility in biochemical studies and potential applications in pharmacological research.
Structure-Activity Considerations
The structural features of N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride contribute significantly to its biological activities:
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Amide Bond: Provides hydrogen bonding capabilities and confers specific conformational properties
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Terminal Amine: Offers a reactive site for further functionalization and can participate in ionic interactions
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tert-Butyl Group: Contributes hydrophobicity and steric bulk, potentially influencing binding specificity
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Hydrochloride Salt Form: Enhances water solubility, improving bioavailability in aqueous environments
Analytical Characterization
Identification Methods
Several analytical techniques are particularly useful for identifying and characterizing N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride:
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Mass Spectrometry: The compound exhibits characteristic fragmentation patterns and specific m/z values for various adducts as detailed in Table 3 .
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NMR Spectroscopy: Proton and carbon NMR spectra would show distinctive signals for:
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tert-butyl methyl groups (typically a singlet at ~1.2 ppm in 1H NMR)
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Methylene protons of the ethyl chain
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Amide NH signal
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Amine protons (often broadened due to exchange)
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IR Spectroscopy: Characteristic absorption bands including:
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Amide C=O stretch (~1640-1690 cm-1)
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N-H stretching vibrations
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C-H stretching vibrations from the alkyl groups
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